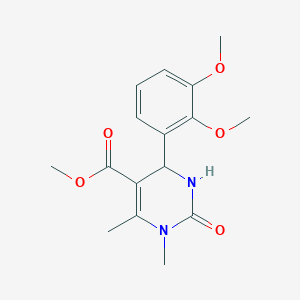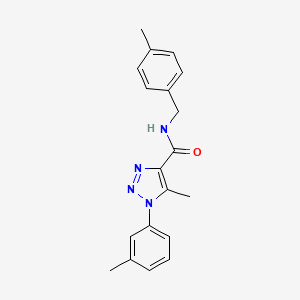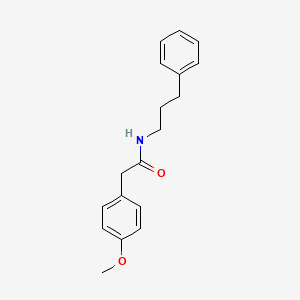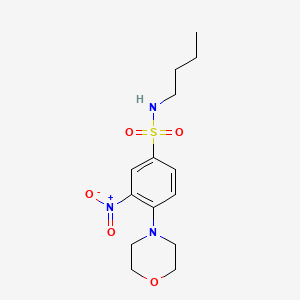![molecular formula C17H18Cl2N2O2 B5103714 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of DNA-binding agents and has shown promising results in preclinical studies.
Wirkmechanismus
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog binds to the minor groove of DNA and causes irreversible damage to the DNA structure, leading to cell death. Its mechanism of action is similar to other DNA-binding agents, such as anthracyclines and platinum-based drugs.
Biochemical and Physiological Effects:
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has been shown to induce apoptosis in cancer cells by causing DNA damage. It also inhibits DNA synthesis and cell division, leading to cell death. Additionally, 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog is its potent anticancer activity against a wide range of cancer cell lines. However, its complex synthesis and high toxicity limit its use in clinical settings. In addition, its irreversible DNA damage may also lead to toxicity in normal cells.
Zukünftige Richtungen
Future research on 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog should focus on developing more efficient synthesis methods and improving its selectivity for cancer cells. Additionally, its potential as a combination therapy with other anticancer agents should be explored. Finally, its use as a tool for studying DNA structure and function should also be investigated.
Synthesemethoden
The synthesis of 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog involves several steps, including the condensation of 2-chlorobenzylamine with cyclohexanone to form 2-chlorobenzylcyclohexanone. This intermediate is then reacted with chloroacetyl chloride to produce 2-chlorobenzylcyclohexanone chloroacetyl derivative, which is then converted to the final product by reacting with 3-chloro-4-hydroxy-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has been extensively studied for its potential as an anticancer agent. Its ability to bind to DNA and cause irreversible damage to cancer cells has made it a promising candidate for cancer treatment. Several preclinical studies have shown that 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
Eigenschaften
IUPAC Name |
3-chloro-4-[(2-chlorophenyl)methylamino]-1-cyclohexylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-13-9-5-4-6-11(13)10-20-15-14(19)16(22)21(17(15)23)12-7-2-1-3-8-12/h4-6,9,12,20H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYDKBSLDFNOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diethyl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5103660.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5103675.png)
![1,5-dimethyl-3-oxo-2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B5103677.png)

![4-biphenylyl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5103699.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5103718.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-morpholinyl)propanoate dihydrochloride hydrate](/img/structure/B5103721.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)